molecular formula C22H28N2O5 B246943 [4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE

[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE

Cat. No.: B246943
M. Wt: 400.5 g/mol
InChI Key: QBAIIGMSEXQZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two dimethoxybenzoyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE typically involves the reaction of 2,3-dimethoxybenzoyl chloride with 3,4-dimethoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: [4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties.

    1-(3,4-Methylenedioxybenzyl)piperazine: Studied for its psychoactive effects.

    1-(2,3-Dimethoxybenzyl)piperazine: Similar in structure but with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H28N2O5/c1-26-18-9-8-16(14-20(18)28-3)15-23-10-12-24(13-11-23)22(25)17-6-5-7-19(27-2)21(17)29-4/h5-9,14H,10-13,15H2,1-4H3

InChI Key

QBAIIGMSEXQZOX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC

Origin of Product

United States

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